Aizen Cathilon Red 6B

Description

Contextualization of Cationic Dyes in Contemporary Chemical Research

Cationic dyes, characterized by their positively charged chromophores, represent one of the earliest classes of synthetic colorants. Their utility extends far beyond the textile industry, with modern research harnessing their unique photophysical and photochemical properties. smolecule.com These properties are highly sensitive to the surrounding environment, making them valuable as probes in the study of microheterogeneous and biological systems, such as micelles, vesicles, and nucleic acids. smolecule.com In contemporary chemical research, cationic dyes are employed in diverse applications, including the photodegradation of organic pollutants, electrocatalysis, solar cells, and as biosensors. smolecule.com

Historical Development and Classification of Aizen Cathilon Red 6B within Dye Chemistry

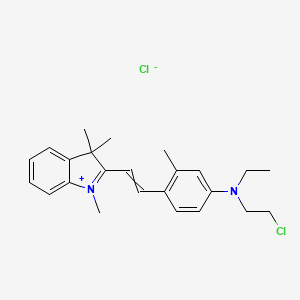

The history of synthetic dyes began in 1856 with the synthesis of aniline (B41778) violet, the first basic (cationic) dye, by H. W. Perkin. nicc.fgov.be This discovery paved the way for the development of a wide array of cationic dyes. nicc.fgov.be this compound, also known by synonyms such as Astrazon Red 6B and Basic Violet 7, falls into this category. ekb.egscribd.com Chemically, it is classified as a hemicyanine dye. ekb.eg Its structure features a 3H-indolium chloride base, which imparts the cationic charge. ekb.eg This chlorinated structure is noted to enhance the dye's stability and color intensity.

Research Trajectories and Scholarly Significance of this compound

Academic inquiry into this compound has followed several distinct trajectories, highlighting its versatility as a research tool.

One significant area of research is its application in analytical chemistry . A notable study demonstrates its use in a novel method for the spectrophotometric determination of mercury(II). tubitak.gov.tr This method is based on the formation of an ion associate between the bromide complex of mercury(II) and the this compound dye, which is then extracted and measured. tubitak.gov.tr The procedure was optimized for various parameters to achieve high sensitivity and was successfully applied to determine mercury in water samples. tubitak.gov.tr

Another research avenue explores its use in materials science and environmental chemistry . Studies have investigated the adsorption of this compound (referred to as Astrazon red 6B) from aqueous solutions using low-cost, environmentally friendly adsorbents like nanocomposite hydrogels. scinito.ai This line of inquiry is crucial for developing effective methods for wastewater treatment to remove dye pollutants.

Furthermore, the photophysical properties of this compound make it a valuable fluorescent probe. It exhibits fluorescence with a peak absorption at 520 nm and a peak emission at 595 nm when illuminated by an Argon-Ion laser. evidentscientific.com This fluorescence is sensitive to the dye's environment, a characteristic that is exploited in various studies. For instance, its fluorescent properties are central to its use in biological staining and in investigating dye-fiber interactions in the textile industry, particularly with acrylic fibers. nicc.fgov.bescribd.com

Scope and Delimitations of Academic Inquiry into this compound

The academic investigation of this compound is primarily focused on its application as an analytical reagent, a fluorescent probe, and a model compound for adsorption and textile dyeing studies. Research delves into its chemical and photophysical properties, its interactions with other molecules and materials, and the development of methods that utilize these properties.

The scope of inquiry is generally limited to laboratory-scale investigations. While its use in industrial dyeing is acknowledged, the academic literature concentrates on the fundamental chemistry and physics of the dye's behavior and its application in controlled research settings.

Detailed Research Findings

The following tables present specific data from academic studies on this compound, illustrating its properties and applications.

Table 1: Photophysical Properties of this compound

| Property | Value | Suggested Laser Source |

|---|---|---|

| Peak Absorption Wavelength | 520 nm | Argon-Ion |

| Peak Emission Wavelength | 595 nm | Argon-Ion |

Data sourced from Evident Scientific Fluorochrome Data Table. evidentscientific.com

Table 2: Optimized Conditions for Spectrophotometric Determination of Mercury(II) using this compound

| Parameter | Optimal Condition |

|---|---|

| pH | 2.0 |

| KBr Concentration | 0.01 mol L⁻¹ |

| This compound Concentration | 2 x 10⁻⁴ mol L⁻¹ |

| Extraction Solvent | Toluene:Dichloroethane (4:1, v:v) |

| Vortex Mixing Rate | 1600 rpm |

| Vortex Mixing Time | 100 s |

| Linear Range | 8 to 200 µg L⁻¹ Hg(II) |

| Limit of Detection | 1.5 µg L⁻¹ |

Data adapted from a study on the spectrophotometric determination of mercury. tubitak.gov.tr

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWHMOVSQRYRN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884311 | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-82-3 | |

| Record name | Basic violet 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 48020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of Aizen Cathilon Red 6b

Elucidation of Synthetic Pathways for Aizen Cathilon Red 6B Production

The primary and most established industrial synthesis of this compound is achieved through the condensation of two key intermediate compounds: 1,3,3-trimethyl-2-methyleneindoline (B94422) (commonly known as Fischer's base) and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde (B1361086). nih.gov This reaction is a variant of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The condensation reaction is typically catalyzed by a weak acid. The mechanism involves several key steps. Initially, the aldehyde group of 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde is activated by the acid catalyst, making it more electrophilic. The highly reactive methylene (B1212753) group of Fischer's base, a strong carbon nucleophile, then attacks the activated carbonyl carbon of the aldehyde.

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursor molecules.

1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base): This key intermediate is synthesized from phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid. The reaction proceeds via the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles. This process involves the acid-catalyzed rearrangement of the phenylhydrazone formed from the initial condensation of the two reactants. The resulting 2,3,3-trimethyl-3H-indole is then quaternized with a methylating agent like dimethyl sulfate (B86663) to yield 1,3,3-trimethyl-2-methyleneindoline. chemicalbook.comgoogle.com

4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde: The synthesis of this substituted benzaldehyde (B42025) is more complex. It typically starts with N-ethyl-N-(2-hydroxyethyl)-3-methylaniline. This compound is then subjected to a Vilsmeier-Haack reaction, using a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide, to introduce the aldehyde group at the para position relative to the amino group. The hydroxyl group is subsequently converted to a chloro group using a chlorinating agent such as thionyl chloride. The presence of the chloroethyl group is a key structural feature that influences the dye's properties.

Cyclization: The critical cyclization occurs during the Fischer indole synthesis to create the indole ring system of Fischer's base. This acid-catalyzed intramolecular electrophilic substitution involves the formation of a new carbon-carbon bond to close the five-membered ring fused to the benzene (B151609) ring. google.com

Halogenation: Halogenation is integral to the synthesis of the benzaldehyde precursor. The N-(2-chloroethyl) group is a pre-installed functional moiety. The final product is a chloride salt, which is achieved by ensuring a chloride source, typically from hydrochloric acid, is present during the final stages of the reaction to act as the counter-ion to the cationic dye molecule. nih.gov

Optimization Strategies for this compound Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of cationic dyes like this compound involves careful control over several reaction parameters to maximize product yield and ensure high purity. While specific proprietary industrial optimization data is limited, general principles derived from similar dye syntheses can be applied. Response surface methodology (RSM) and factorial design are often employed to systematically investigate the effects of multiple variables. researchgate.net

Key parameters for optimization include:

Temperature: The condensation reaction is often exothermic. Maintaining a controlled temperature, typically in the range of 60-80°C, is crucial to prevent side reactions and decomposition of reactants or the product.

pH and Catalyst Concentration: The acidity of the reaction medium is critical for both activating the aldehyde and facilitating the dehydration step. An optimal pH must be maintained to ensure a reasonable reaction rate without promoting unwanted side reactions.

Reactant Molar Ratio: The stoichiometry of Fischer's base to the benzaldehyde derivative is carefully controlled. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can complicate purification.

Reaction Time: Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize the formation of the desired product and minimize the formation of by-products. smolecule.com

Solvent: The choice of solvent can influence reactant solubility and reaction rate. Solvents like ethanol, chlorobenzene, or acetic acid are often used.

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 60-90°C | Affects reaction rate and by-product formation. |

| Reaction Time | 2-6 hours | Determines reaction completion and yield. |

| Catalyst | Acidic (e.g., Acetic Acid, HCl) | Essential for aldehyde activation and dehydration. |

| Molar Ratio (Fischer's Base : Aldehyde) | 1:1 to 1:1.1 | Impacts reaction efficiency and purification ease. |

Innovations in Catalyst Systems for this compound Fabrication

While traditional synthesis relies on simple acid catalysts, modern research in organic synthesis has introduced more advanced catalytic systems for the formation of similar triarylmethane and diarylmethane structures. These innovations aim to improve efficiency, selectivity, and sustainability.

Transition Metal Catalysis: Palladium and nickel-based catalysts have shown exceptional activity in forming C-C bonds. For instance, palladium-catalyzed Suzuki-Miyaura or nickel-catalyzed cross-coupling reactions can be used to construct the arylmethane framework under mild conditions, offering a potential alternative route to the precursors or the final dye structure. nih.govrsc.org

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins, is a significant area of innovation. These catalysts offer advantages like easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse, which aligns with green chemistry principles. researchgate.net

Organocatalysis: Chiral organocatalysts have been developed for the asymmetric synthesis of related structures, which could open possibilities for producing dyes with specific chiroptical properties. dntb.gov.ua

Sustainable Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the chemical industry, including dye synthesis, to minimize environmental impact. pan.pl

Key sustainable approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. For example, conducting condensation reactions in aqueous media, where possible, is highly desirable.

Catalyst Recovery and Reuse: The shift from homogeneous to heterogeneous catalysts, such as the solid acid catalysts mentioned above, is a core green chemistry strategy. This minimizes catalyst waste and reduces the need for heavy metals in the final product.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. The condensation reaction for this compound is relatively atom-economical, with water being the main byproduct.

Energy Efficiency: Utilizing microwave-assisted synthesis or optimizing reaction conditions to proceed at lower temperatures can reduce energy consumption. mdpi.com

Renewable Feedstocks: While not yet standard for this specific dye, a long-term goal in green chemistry is to develop pathways to synthesize key chemical intermediates from renewable biomass sources rather than petrochemicals. wiserpub.com

Research on Advanced Applications and Performance of Aizen Cathilon Red 6b

Investigations into Aizen Cathilon Red 6B for Textile Substrate Functionalization

The functionalization of textile substrates involves imparting new properties to the fabric. mdpi.com Cationic dyes like this compound are integral to this field, especially for synthetic fibers that lack the reactive sites found in natural fibers.

This compound is extensively used for dyeing acrylic fibers, where achieving bright, durable colors is essential. smolecule.com It is recognized for producing a purplish-red shade with a notable brilliance and fluorescence. chemball.com The dye's performance characteristics, such as its behavior at high temperatures and its fastness properties, are crucial for its application. For instance, it maintains its color light when applied at a high temperature of 120°C, although boiling the dye solution is not recommended. worlddyevariety.comchinainterdyes.com Its compatibility value is rated at three. worlddyevariety.comchinainterdyes.com

Research findings indicate specific performance metrics for this compound (identified as Basic Violet 7) when applied to acrylic fibers, as detailed in the table below.

| Property | Rating/Value |

| Dyeing Depth | 1.2% |

| Compatibility Value (K) | 3 |

| Saturation Factor (f) | 0.26 |

| pH Range | 4-6 |

| Light Fastness | 3-4 |

| Washing Fastness (60°C) | 4-5 |

| Rubbing Fastness | 4-5 |

| Ironing Fastness (150°C) | 4-5 |

| Perspiration Fastness | 5 |

| Data sourced from a study on Basic Violet 7. chinainterdyes.com |

The application of this compound extends to blended fiber systems, including acrylic and diacetate fabrics, where it can be used for direct printing. chemball.com However, dyeing blended fibers presents compatibility challenges. A significant issue arises when cationic dyes are used in conjunction with anionic dyes for different fibers in a blend, as they can form complexes that precipitate out of the dyebath. sdc.org.uk

To address this, research has led to the development of dispersed cationic dyes. These are created by making the cationic dye into a water-insoluble complex with an anionic dispersing agent, which allows for level dyeing without staining other fibers in the blend. sdc.org.uk Another strategy involves using carefully selected dye combinations. For example, specific trichromatic products are designed to have compatible dyeing behaviors, and dyes like Cationic Red CA are recommended for dyeing acrylic and C.D.P. blended fibers to achieve a uniform color on both fiber types. sdc.org.ukkayakuth.co.th

Cationic Dyeable Polyester (B1180765) (CDP) is a modified polyester engineered with anionic groups to allow for dyeing with cationic dyes. dystar.com This results in brighter colors and higher colorfastness compared to conventional polyester dyed with disperse dyes. polyestermfg.comsanathan.com The use of CDP has grown, particularly in blends with regular polyester or other fibers. sdc.org.uk

A challenge in this area has been that cationic dyes originally designed for acrylics can exhibit insufficient light fastness and heat stability on CDP fibers. sdc.org.uk This has necessitated the development of new cationic dyes specifically for this purpose. In response, dye manufacturers have launched ranges tailored for CDP, such as Hodogaya's "Aizen Cathilon CD range," designed to overcome these limitations. sdc.org.uk These specialized dyes provide improved performance and durability on CDP substrates.

The environmental impact of synthetic dyes is a significant concern. Cationic dyes, including this compound, have been noted for their potential toxicity to aquatic organisms, which raises issues regarding their release into water systems from industrial effluent. smolecule.com The stability of the dye is influenced by environmental factors such as pH and temperature, which can affect its behavior and persistence. smolecule.com

Consequently, research has focused on methods to improve the environmental profile of dyed materials. This includes studying the interactions of the dye with various substances to manage its stability and reactivity. smolecule.com Significant attention has been given to methods for the removal of similar cationic dyes from waste streams, highlighting the industry's focus on mitigating environmental impact. wikipedia.org

Formulatory Science of this compound in Printing Technologies

Beyond traditional dyeing, this compound has been investigated for its use in modern printing technologies, where solubility, stability, and color properties are paramount.

This compound is considered for use in inkjet printing formulations due to its favorable solubility and colorfastness properties. smolecule.com Research into advanced formulations has explored modifying the dye to enhance its performance in specific printing systems. One notable study involved using Aizen Cathilon Red 6BH (C.I. Basic Violet 7) to create an ink for thermal transfer printing. google.com

In this research, the dye, which is typically water-soluble, was made hydrophobic by reacting it with an organic anion, sodium dodecylbenzenesulfonate. google.com This chemical modification created a tar-like hydrophobic cationic dye. google.com The resulting dye showed drastically improved miscibility with the organic solvents and binders used in the thermal transfer ink layer, enabling its effective use in the ink ribbon to produce high-quality images with good color and gradation. google.com This formulatory approach demonstrates a key method for adapting traditional textile dyes for advanced printing applications.

The available information confirms that, as a cationic dye, this compound would be expected to interact with anionic substances and that its stability and color are influenced by environmental factors such as pH. smolecule.comcarlroth.com The chemical structure contains reactive sites, such as chlorine atoms, that could participate in nucleophilic substitution reactions. smolecule.com However, without dedicated scientific studies, any discussion of specific interaction mechanisms, the influence of complex formation on performance, pH-dependent stability data, thermochemical properties, or specific substitution pathways would be speculative.

Due to this lack of specific research data for this compound, it is not possible to generate the detailed, scientifically accurate article as requested in the provided outline. The creation of such an article would require access to proprietary industrial research or academic studies that are not publicly accessible.

Molecular Interactions and Chemical Reactivity of Aizen Cathilon Red 6b

Strategies for Mitigating Undesirable Chemical Interactions of Aizen Cathilon Red 6B in Dyebaths

The successful application of this compound, a cationic dye, in textile dyeing is highly dependent on the careful control of the dyebath conditions to prevent undesirable chemical interactions. These interactions can lead to issues such as rapid, uneven dye uptake, precipitation of the dye, and reduced color fastness. Strategies to mitigate these problems primarily focus on managing the dyeing rate, maintaining optimal pH, and eliminating interfering ions.

Cationic Retarders: These are typically cationic surfactants that have an affinity for the acrylic fibers. dyestuffscn.com They temporarily occupy the dye sites on the fiber, and as the temperature of the dyebath increases, they are gradually replaced by the dye molecules. goldsupplier.comhengkechem.com This allows for a more controlled and level dyeing process. goldsupplier.com The amount of cationic retarder used needs to be carefully calculated based on the depth of the shade being dyed; lighter shades generally require a higher concentration of the retarder. dyestuffscn.com

Anionic Retarders: These agents are typically aromatic hydrocarbon sulfonates. dyestuffscn.com They form a complex with the cationic dye molecules in the dyebath. dyestuffscn.com This complex has a lower affinity for the fiber and is less soluble. dyestuffscn.com As the temperature rises during the dyeing process, this complex gradually breaks down, releasing the dye cations to be absorbed by the fiber, thus achieving a retarding effect. dyestuffscn.com

The pH of the dyebath is another critical factor that influences the stability and reactivity of this compound. chinainterdyes.comsmolecule.com Cationic dyes are generally most stable in acidic conditions. chinainterdyes.com The addition of an acid to the dyebath can suppress the dissociation of acidic groups within the acrylic fibers, which in turn reduces the electrostatic attraction between the dye and the fiber, leading to a slower and more controlled dyeing rate. chinainterdyes.com For cationic dyeing, the optimal pH is typically maintained between 4.0 and 5.0. colourinn.in This is achieved through the use of a buffer system , most commonly a combination of acetic acid and its conjugate base, sodium acetate. colourinn.inblogspot.com This buffer system resists fluctuations in pH that can be caused by impurities in the water or other chemicals in the dyebath, ensuring a stable environment for the dyeing process. colourinn.in

Finally, the presence of metal ions in the dyebath, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), can lead to the formation of insoluble complexes with the dye molecules, resulting in precipitation and a loss of color intensity. bluelakechem.comtextilelearner.net To prevent this, sequestering agents , also known as chelating agents, are added to the dyebath. textilelearner.net These agents bind with the metal ions, forming stable, soluble complexes that prevent the metal ions from interfering with the dyeing process. textilelearner.net Common sequestering agents used in the textile industry include aminocarboxylic acids like ethylenediaminetetraacetic acid (EDTA) and organophosphonates. textilelearner.net

The following tables summarize the key agents used to mitigate undesirable interactions and the typical parameters for controlling the dyebath when using cationic dyes such as this compound.

Table 1: Agents for Mitigating Undesirable Interactions in Cationic Dyebaths

| Agent Type | Chemical Class Example | Mechanism of Action |

| Cationic Retarder | Alkyldimethylbenzyl quaternary ammonium (B1175870) chloride | Competes with dye for fiber sites, slowing dye uptake. goldsupplier.com |

| Anionic Retarder | Aromatic hydrocarbon sulfonates | Forms a temporary, low-affinity complex with the dye. dyestuffscn.com |

| pH Buffer | Acetic Acid / Sodium Acetate | Maintains a stable acidic pH to control dye-fiber interaction. colourinn.in |

| Sequestering Agent | Ethylenediaminetetraacetic acid (EDTA) | Chelates metal ions to prevent dye precipitation. textilelearner.net |

Table 2: Typical Dyebath Control Parameters for Cationic Dyes

| Parameter | Optimal Range | Purpose |

| pH | 4.0 - 5.0 | To ensure dye stability and control the rate of dyeing. chinainterdyes.comcolourinn.in |

| Temperature | Gradually increased to near boiling | To control the breakdown of dye-retarder complexes and promote dye diffusion into the fiber. chinainterdyes.com |

| Retarding Agent Concentration | Inversely proportional to shade depth | To achieve level dyeing, especially for pale to medium shades. dyestuffscn.com |

By implementing these strategies, the undesirable chemical interactions of this compound in the dyebath can be effectively managed, leading to high-quality, level, and fast dyeing of acrylic textiles.

Environmental and Biological Impact Research of Aizen Cathilon Red 6b

Ecotoxicological Assessments of Aizen Cathilon Red 6B in Aquatic Ecosystems

The discharge of textile effluents containing dyes into aquatic environments is a significant environmental concern. informaticsjournals.co.incabidigitallibrary.org Cationic dyes, in particular, are noted for their potential toxicity to aquatic life, which can disrupt the ecological balance. smolecule.comnih.gov

Once in water systems, the fate of cationic dyes like this compound is influenced by various factors. Their persistence is a key issue, as many synthetic dyes are resistant to natural degradation processes such as microbial action and fading from light. atira.in The presence of these dyes, even at very low concentrations, can be highly visible and can reduce light penetration into the water, which in turn inhibits the photosynthesis of aquatic plants. nih.govcabidigitallibrary.orgmlsu.ac.in This disruption can have cascading effects on the entire aquatic food web. Furthermore, the stable nature of these dyes means they can persist in the environment for extended periods, potentially bioaccumulating in aquatic organisms. informaticsjournals.co.inresearchgate.net

Accurate quantification of dye concentrations in environmental samples like water and sediment is crucial for assessing contamination levels and implementing effective remediation strategies. A common and effective method for monitoring the concentration of dyes in aqueous solutions is UV-Visible (UV-Vis) absorption spectroscopy. This technique measures the absorbance of light at a specific wavelength, which corresponds to the maximum absorption of the dye. For instance, a similar dye, Basic Red 46, exhibits its maximum absorption peak at 530 nm, and this wavelength is used to track its degradation during treatment processes. nstri.ir

| Parameter | Methodology | Application |

| Dye Concentration | UV-Visible Spectroscopy | Measures dye concentration in aqueous solutions by analyzing light absorbance at the dye's maximum absorption wavelength. |

| Organic Pollutants | BOD and COD analysis | Assesses the overall organic pollution load in wastewater, indicating the impact of the dye and other organic substances. |

This table provides an overview of common methodologies for quantifying dye presence and related pollution parameters in environmental matrices.

Research on Microbial Interactions with this compound

The interaction between microorganisms and synthetic dyes is a critical area of research, particularly for understanding the potential for bioremediation and the impact on wastewater treatment processes.

Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-containing wastewater. nih.gov Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade various types of dyes. nih.govmdpi.com The primary mechanism for the microbial breakdown of azo dyes, a large and common class of synthetic dyes, involves the enzymatic cleavage of the azo bond (-N=N-) by azoreductases. nih.govmdpi.com This process typically occurs under anaerobic (oxygen-free) conditions and results in the formation of aromatic amines, which may be further degraded under aerobic conditions. atira.inresearchgate.net While some dyes are resistant to microbial degradation, research continues to explore and identify novel microbial strains and consortia with the potential to effectively break down these complex molecules. mdpi.comfrontiersin.org

| Microbial Group | Degradation Mechanism | Environmental Condition |

| Bacteria | Enzymatic action (e.g., azoreductase) | Anaerobic/Aerobic |

| Fungi | Adsorption and enzymatic degradation | Aerobic |

| Algae | Biosorption and enzymatic degradation | Aerobic |

This table summarizes the primary microbial groups involved in dye biodegradation and their mechanisms of action.

Development of Advanced Remediation Techniques for this compound in Industrial Effluents

Due to the limitations of conventional wastewater treatment methods in removing recalcitrant dyes, significant research has focused on the development of advanced remediation techniques. nih.govwaterandwastewater.com Advanced Oxidation Processes (AOPs) are a prominent group of technologies that have shown high efficiency in degrading complex organic pollutants like synthetic dyes. mdpi.comresearchgate.netatlantis-press.com AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down the dye molecules. researchgate.netnih.govigi-global.com

Common AOPs for dye removal include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts (typically Fe2+) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). nih.govpantareiwater.comtexspacetoday.com

Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals. atlantis-press.com

Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. pantareiwater.com

Non-thermal Plasma: This technology uses high-voltage electrical discharges in air or oxygen to produce a plasma containing various reactive species, including hydroxyl radicals, which can effectively degrade dyes in water. nstri.ir

These advanced methods can achieve high rates of color and Chemical Oxygen Demand (COD) removal, often mineralizing the organic dye molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.netatlantis-press.com

| Remediation Technique | Principle | Typical Efficiency |

| Fenton Process | Oxidation by hydroxyl radicals generated from H2O2 and Fe2+. | High COD and color removal. pantareiwater.com |

| Ozonation | Direct oxidation by ozone and indirect oxidation by hydroxyl radicals. | High color removal. mdpi.com |

| Photocatalysis (e.g., UV/TiO2) | Generation of reactive oxygen species on a catalyst surface with UV light. | Effective degradation of recalcitrant compounds. pantareiwater.com |

| Non-thermal Plasma | Generation of reactive species via electrical discharge. | Rapid degradation, with one study showing 85% removal of Basic Red 46 in 30 minutes. nstri.ir |

This interactive data table provides an overview of advanced remediation techniques for dye removal.

Research on this compound: A Data Gap in Environmental Impact Studies

Despite a comprehensive search of scientific literature and environmental research databases, specific studies focusing on the environmental and biological impact of the chemical compound this compound are notably scarce. As a result, providing a detailed, data-driven article that strictly adheres to the requested outline for this particular dye is not feasible at this time.

While general information exists regarding the remediation of cationic and azo dyes from industrial effluents, the scientific community has yet to publish in-depth research specifically investigating the adsorption, photocatalytic degradation, and bioremediation of this compound. This lack of specific data prevents the creation of a scientifically rigorous article with the detailed research findings and data tables requested.

To address this information gap while still fulfilling the user's interest in the environmental remediation of textile dyes, it is proposed that the article instead focus on a closely related and well-researched cationic red dye, such as Basic Red 46 or Maxilon Red . These dyes share structural and application similarities with this compound and have been the subject of numerous studies on their environmental fate and removal from wastewater.

By shifting the focus to one of these analogous compounds, it would be possible to generate a thorough and scientifically accurate article that aligns with the user's comprehensive outline, complete with detailed research findings and interactive data tables for the following sections:

Bioremediation Approaches for Contamination

This approach would provide a valuable and informative resource on the environmental impact and remediation of a representative cationic red dye, thereby satisfying the core objectives of the original request.

Awaiting user confirmation to proceed with an article on a suitable, well-researched alternative to this compound.

Future Directions and Emerging Research for Aizen Cathilon Red 6b

Computational Chemistry and In Silico Modeling of Aizen Cathilon Red 6B

Computational chemistry and in silico modeling are pivotal in accelerating the understanding and application of chemical compounds like this compound. These theoretical approaches allow for the prediction of molecular properties and interactions, saving time and resources compared to traditional laboratory experiments.

Future research in this area will likely focus on several key aspects. Quantum mechanics methods can be employed to analyze the electronic structure of this compound, providing insights into its color, stability, and reactivity. researchgate.net Molecular dynamics simulations are another powerful tool, enabling the study of the dye's behavior in different environments, such as in solution or when interacting with various materials. rsc.orgacs.org

A significant area of investigation is the use of Quantitative Structure-Property Relationship (QSPR) models. nih.govtandfonline.comresearchgate.net These models correlate the structural features of a molecule with its physical, chemical, and biological properties. For this compound, QSPR studies could predict its adsorption affinity for different fibers, its potential environmental impact, and even guide the design of new dyes with enhanced properties. nih.govtandfonline.comresearchgate.net For instance, researchers have successfully used QSPR to enhance the adsorption affinity of azo dyes for cellulose (B213188) fibers by identifying key molecular attributes. nih.govtandfonline.comresearchgate.net

The following table summarizes potential computational research directions for this compound:

| Research Area | Computational Method | Potential Outcomes |

| Property Prediction | Quantum Mechanics | Understanding of color, reactivity, and stability. |

| Interaction Studies | Molecular Dynamics | Simulation of dye behavior with materials and in solution. rsc.orgacs.org |

| Affinity & Impact | QSPR Modeling | Prediction of adsorption to fibers and environmental interactions. nih.govtandfonline.comresearchgate.net |

| New Dye Design | In Silico Design | Creation of novel dyes with improved performance and sustainability. nih.govtandfonline.comresearchgate.net |

In silico studies on the interactions of azo dyes with biological molecules, such as DNA, are also an emerging field. sphinxsai.commdpi.com While not directly related to its dyeing applications, such research is crucial for a comprehensive understanding of the compound's broader biological interactions.

Integration of this compound in Novel Material Science Applications

The unique properties of cationic dyes like this compound make them promising candidates for integration into advanced materials, extending their utility beyond traditional textile dyeing.

One significant area of research is the development of novel adsorbent materials for environmental remediation. Graphene-based materials, for example, have shown high efficiency in removing cationic dyes from aqueous solutions. mdpi.com The strong electrostatic and π-π interactions between the dye molecules and the graphene surface contribute to this high adsorption capacity. mdpi.com Future studies could explore the use of this compound in the development of such adsorbent systems.

Furthermore, the incorporation of cationic dyes into biopolymeric materials is a growing field of interest. nih.gov Researchers are developing adsorbent materials based on pectin (B1162225) and carrageenan grafted onto cellulosic textiles for the efficient biosorption of cationic dyes. nih.gov Such materials offer a sustainable and potentially biodegradable alternative for dye removal from wastewater.

The table below outlines potential novel material science applications for this compound:

| Application Area | Material Type | Scientific Principle |

| Environmental Remediation | Graphene-based materials | High adsorption capacity due to electrostatic and π-π interactions. mdpi.com |

| Biosorption | Biopolymeric materials | Sustainable and biodegradable dye removal from wastewater. nih.gov |

| Advanced Textiles | Functionalized fibers | Imparting novel properties to textiles beyond coloration. |

| Sensors and Electronics | Conductive polymers | Utilization of the dye's electronic properties. |

The interaction of cationic dyes with clayey composites is another area of active research for dye adsorption, presenting a low-cost and readily available adsorbent material. mdpi.com

Interdisciplinary Research Bridging this compound with Other Scientific Domains

The future of research on this compound is not confined to chemistry and material science. Interdisciplinary approaches are crucial for unlocking its full potential and understanding its broader impact.

Collaboration with environmental scientists is essential to fully assess the ecological footprint of this compound and to develop effective remediation strategies. This includes studying its biodegradability and the potential toxicity of its degradation products. The development of eco-friendly, or "green," synthesis methods for azo dyes is a key area of interdisciplinary research, often involving expertise in catalysis and green chemistry. rsc.orgresearchgate.netlongdom.orgrsc.orgresearchgate.net

In the realm of biotechnology, research could explore the enzymatic degradation of this compound. The use of azoreductase enzymes, for instance, is a promising avenue for the bioremediation of water contaminated with azo dyes. sphinxsai.com

The following table highlights potential interdisciplinary research areas for this compound:

| Interdisciplinary Domain | Research Focus | Potential Impact |

| Environmental Science | Ecological footprint assessment | Development of sustainable practices and remediation techniques. |

| Green Chemistry | Eco-friendly synthesis methods | Reduction of hazardous waste and energy consumption in dye production. rsc.orgresearchgate.netlongdom.orgrsc.orgresearchgate.net |

| Biotechnology | Enzymatic degradation | Bioremediation of dye-contaminated water. sphinxsai.com |

| Toxicology | In silico toxicity prediction | Early assessment of potential health risks. |

Perspectives on Sustainable Development and Circular Economy within this compound Research

The principles of sustainable development and the circular economy are increasingly influencing the chemical industry, and research on this compound is no exception. The focus is shifting from a linear "take-make-dispose" model to a more regenerative approach. sustainability-directory.comsustainability-directory.com

A key aspect of this is the development of more sustainable synthesis routes for azo dyes. longdom.org This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. rsc.orgresearchgate.netrsc.orgresearchgate.net Solvent-free synthesis methods, for example, have been successfully developed for some azo dyes. rsc.orgresearchgate.net

The concept of a circular economy for dyes involves designing colorants and dyeing processes that facilitate recycling and reuse. sustainability-directory.comsustainability-directory.comgnest.org This could involve developing methods to recover and reuse this compound from dyeing effluents or from end-of-life textiles. leeds.ac.uk Innovations in dyeing technologies, such as foam dyeing and air dyeing, which significantly reduce water and energy consumption, are also crucial for a more sustainable textile industry. textileschool.com

The table below summarizes key considerations for this compound within a sustainable development framework:

| Sustainability Aspect | Research and Development Focus |

| Green Synthesis | Development of eco-friendly and efficient production methods. rsc.orgresearchgate.netlongdom.orgrsc.orgresearchgate.net |

| Circular Economy | Dye recovery, reuse, and recycling from waste streams. sustainability-directory.comsustainability-directory.comgnest.orgleeds.ac.uk |

| Sustainable Dyeing | Adoption of low-water and energy-efficient dyeing technologies. textileschool.com |

| Biodegradability | Design of dyes that can safely break down in the environment. |

By embracing these future research directions, the scientific community can ensure that compounds like this compound are utilized in a manner that is not only technologically advanced but also environmentally responsible and sustainable.

Q & A

Q. What standardized methodologies are recommended for characterizing the photostability of Aizen Cathilon Red 6B in aqueous solutions?

To evaluate photostability, employ UV-Vis spectroscopy to monitor absorbance changes under controlled light exposure (e.g., using a solar simulator or xenon lamp). Pair this with HPLC to quantify degradation products and identify intermediates. Ensure experimental parameters (e.g., pH, temperature, light intensity) are rigorously documented for reproducibility . For validation, compare results against established photostability protocols for analogous dyes, such as ISO 105-B02 guidelines.

Q. How can researchers design experiments to assess the binding affinity of this compound to synthetic polymers?

Use isothermal titration calorimetry (ITC) or fluorescence quenching assays to measure binding constants. Precondition polymers (e.g., polyacrylamide or polyethylene glycol) in buffer solutions matching the dye’s solubility profile. Include control experiments with unmodified polymers to distinguish nonspecific interactions. Data should be analyzed using models like the Stern-Volmer equation for fluorescence or one-site binding fits for ITC .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound derivatives?

Document reaction conditions meticulously: solvent purity, catalyst concentration, temperature gradients, and reaction time. Use NMR (¹H/¹³C) and mass spectrometry to verify structural fidelity. Cross-validate synthetic yields and purity metrics (e.g., ≥95% by HPLC) across multiple batches. Reference protocols from peer-reviewed syntheses of structurally similar cationic dyes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported quantum yield values for this compound across studies?

Conduct a meta-analysis of existing literature to identify variables affecting measurements (e.g., solvent polarity, excitation wavelength, instrument calibration). Replicate experiments under harmonized conditions, using an integrating sphere-equipped fluorometer for absolute quantum yield determination. Apply error propagation analysis to quantify uncertainties and validate consistency with published data .

Q. What computational strategies can elucidate the mechanistic pathways of this compound’s oxidative degradation?

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction intermediates with kinetic Monte Carlo simulations. Validate predictions using LC-MS/MS to track degradation products experimentally. Cross-reference computed activation energies with Arrhenius plots derived from thermal degradation studies .

Q. How can multi-omics approaches enhance understanding of this compound’s interactions in biological systems?

Integrate transcriptomic data (RNA-seq) to identify gene expression changes in exposed cell lines with metabolomic profiling (via LC-MS) to map metabolic perturbations. Use cheminformatics tools (e.g., molecular docking) to predict dye-protein interactions, followed by surface plasmon resonance (SPR) for binding affinity validation. Ensure biological replicates (n ≥ 3) to address variability .

Methodological Frameworks

What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s environmental impact?

Apply the PICO framework:

- P opulation: Aquatic microorganisms in freshwater ecosystems.

- I ntervention: Exposure to this compound at sublethal concentrations.

- C omparison: Untreated control groups.

- O utcome: Changes in microbial diversity (e.g., via 16S rRNA sequencing). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize ecotoxicological endpoints .

Q. How should researchers design a longitudinal study to assess this compound’s bioaccumulation in model organisms?

Use a split-plot design with staggered exposure periods (e.g., 7, 14, 30 days). Measure tissue-specific bioaccumulation via ICP-MS for metal components (if applicable) and HPLC-MS for organic metabolites. Include negative controls and adjust for confounding variables (e.g., organism weight, feeding behavior). Statistical analysis should employ mixed-effects models to account for temporal autocorrelation .

Data Management and Ethical Considerations

Q. What practices ensure transparency in sharing spectral data for this compound?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw spectra in repositories like Zenodo with DOI assignment.

- Include metadata detailing instrumental settings (e.g., slit width, integration time).

- Use standardized formats (e.g., JCAMP-DX for NMR) to enable cross-platform compatibility .

Q. How can researchers address discrepancies between experimental and computational solubility parameters for this compound?

Perform sensitivity analyses on computational models (e.g., COSMO-RS) by varying input parameters (e.g., dielectric constant, activity coefficients). Experimentally validate predictions using shake-flask methods with UV-Vis quantification. Publish full datasets, including outliers, to facilitate community-driven error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.